

Comparative Biological Activities of 3-Bromo-4-methoxyphenylacetic Acid Derivatives: A Research Overview

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Compound of Interest

Compound Name: 3-Bromo-4-methoxyphenylacetic acid

Cat. No.: B1266610

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of derivatives based on the "**3-Bromo-4-methoxyphenylacetic acid**" scaffold. Due to the limited availability of comprehensive comparative studies on a homologous series of simple derivatives, this guide synthesizes information from various sources investigating structurally related compounds to infer potential activities and highlight the importance of this chemical moiety.

While direct comparative data on a simple series of esters or amides of **3-Bromo-4-methoxyphenylacetic acid** is not readily available in the public domain, the core structure is a recurring motif in compounds designed for various therapeutic targets, particularly in anticancer and enzyme inhibition research. This guide will present data on these related, more complex derivatives to provide insights into the potential biological activities.

Anticancer and Cytotoxic Activities

The 3-bromo-4-methoxyphenyl group is a key structural feature in several classes of compounds investigated for their anticancer properties. These derivatives often exhibit potent cytotoxic effects against various cancer cell lines.

Data Summary: Cytotoxicity of Related Phenylacetic Acid and Benzamide Derivatives

While specific IC50 values for a homologous series of **3-Bromo-4-methoxyphenylacetic acid** derivatives are not available, the following table summarizes the cytotoxic activity of structurally related compounds, illustrating the potential of this scaffold.

Compound Class	Derivative/Modification	Cancer Cell Line(s)	IC50 (μM)	Reference
Thiadiazoles with 3-Methoxyphenyl Substituent	SCT-4 (contains a 4-methoxyphenyl group)	MCF-7 (breast cancer)	Reduced cell viability to 74% ± 3 at 100 μM	[1]
4-Substituted Methoxybenzoyl-Aryl-Thiazoles	Compound 8f (3,4,5-trimethoxyphenyl)	Various	0.021 - 0.071	[2]
8-Substituted Quinolines	5,7-Dibromo-8-hydroxyquinoline	C6, HeLa, HT29	6.7 - 25.6 μg/mL	[3]

Note: The data presented is for structurally related compounds and not direct derivatives of **3-Bromo-4-methoxyphenylacetic acid**. This information is intended to be illustrative of the potential for anticancer activity within this chemical space.

Enzyme Inhibition

Derivatives containing the bromo-methoxyphenyl moiety have also been explored as inhibitors of various enzymes. The electronic and steric properties of the bromine and methoxy substituents can play a crucial role in the binding affinity of these compounds to their target enzymes.

Data Summary: Enzyme Inhibition by Related Brominated Compounds

The following table presents enzyme inhibition data for compounds with structural similarities to **3-Bromo-4-methoxyphenylacetic acid** derivatives.

Compound Class	Target Enzyme	Derivative	IC50 (μM)	Reference
Bromophenols	α-Glucosidase	bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether	0.03	[4]
N-Substituted-(4-Bromophenyl)-4-ethoxybenzenes ulfonamides	Acetylcholinesterase (AChE)	Compound 5l (o-chlorobenzyl substitution)	52.63 ± 0.14	[5]
N-Substituted-(4-Bromophenyl)-4-ethoxybenzenes ulfonamides	α-Glucosidase	Compound 5h (n-octyl group)	57.38 ± 0.19	[5]
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one	Mushroom Tyrosinase	MHY1498	4.1 ± 0.6	[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to evaluate the biological activities of the types of compounds discussed.

Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

The parent compound, **3-Bromo-4-methoxyphenylacetic acid**, can be synthesized via the regioselective bromination of 4-methoxyphenylacetic acid.[\[7\]](#)

Procedure:

- A solution of bromine in acetic acid is added dropwise to a stirred solution of 4-methoxyphenylacetic acid in acetic acid.
- The reaction mixture is stirred at room temperature.
- The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed, and recrystallized to yield the final product.^[7]

Cytotoxicity and Anticancer Assays

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- Cancer cells are seeded in 96-well plates and incubated.
- The cells are then treated with various concentrations of the test compounds.
- After a specified incubation period, MTT solution is added to each well.
- The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

SRB (Sulphorhodamine B) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.

- Cells are seeded and treated with test compounds in 96-well plates.
- After incubation, the cells are fixed with trichloroacetic acid (TCA).
- The fixed cells are stained with SRB solution.
- Unbound dye is removed by washing with acetic acid.
- The protein-bound dye is solubilized with a Tris base solution.

- The absorbance is measured at a specific wavelength (e.g., 510 nm).

Enzyme Inhibition Assays

α -Glucosidase Inhibition Assay: This assay measures the ability of a compound to inhibit the α -glucosidase enzyme, which is involved in carbohydrate digestion.

- The test compound is pre-incubated with α -glucosidase solution in a buffer.
- The substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), is added to initiate the reaction.
- The reaction is incubated, and the amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
- The percentage of inhibition is calculated, and the IC₅₀ value is determined.^[4]

Acetylcholinesterase (AChE) Inhibition Assay: This assay is based on the Ellman's method.

- The assay is typically conducted in a 96-well plate.
- The reaction mixture contains the test compound, acetylthiocholine iodide (substrate), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
- The reaction is initiated by the addition of the AChE enzyme.
- The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
- The absorbance of the yellow product is measured over time at a specific wavelength (e.g., 412 nm).
- The rate of reaction is calculated, and the percentage of inhibition and IC₅₀ value are determined.^[5]

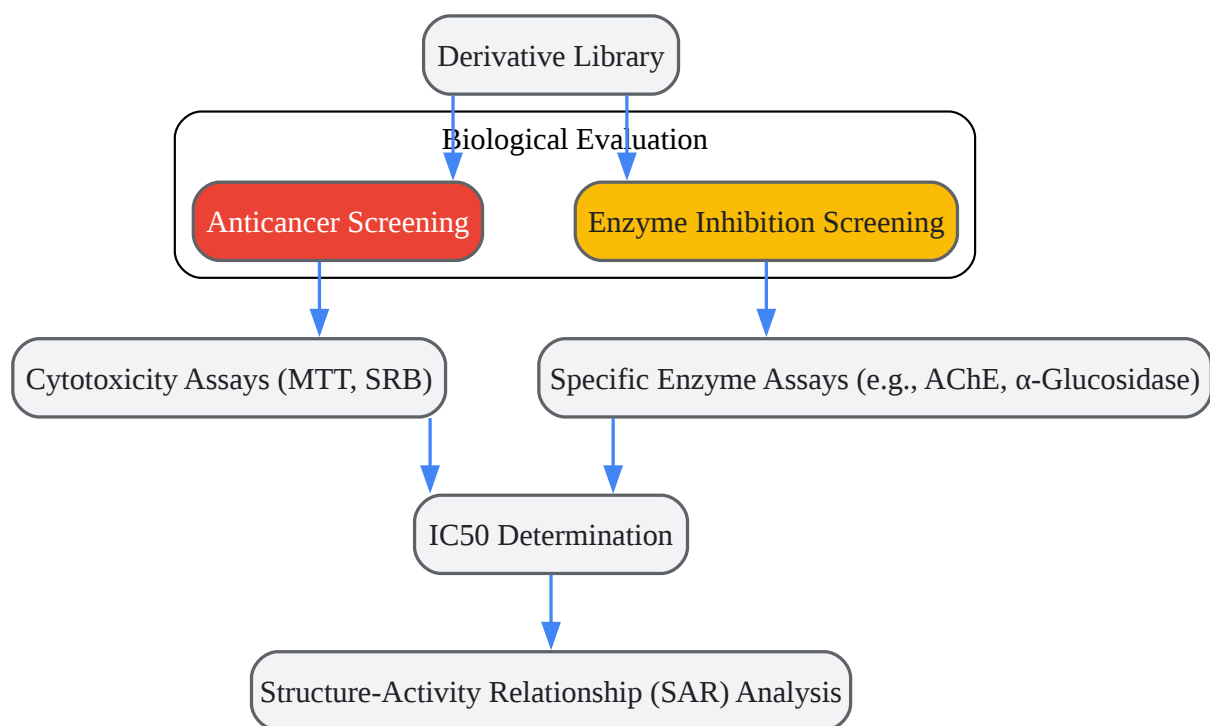
Visualizations

To illustrate the relationships and workflows discussed, the following diagrams are provided.



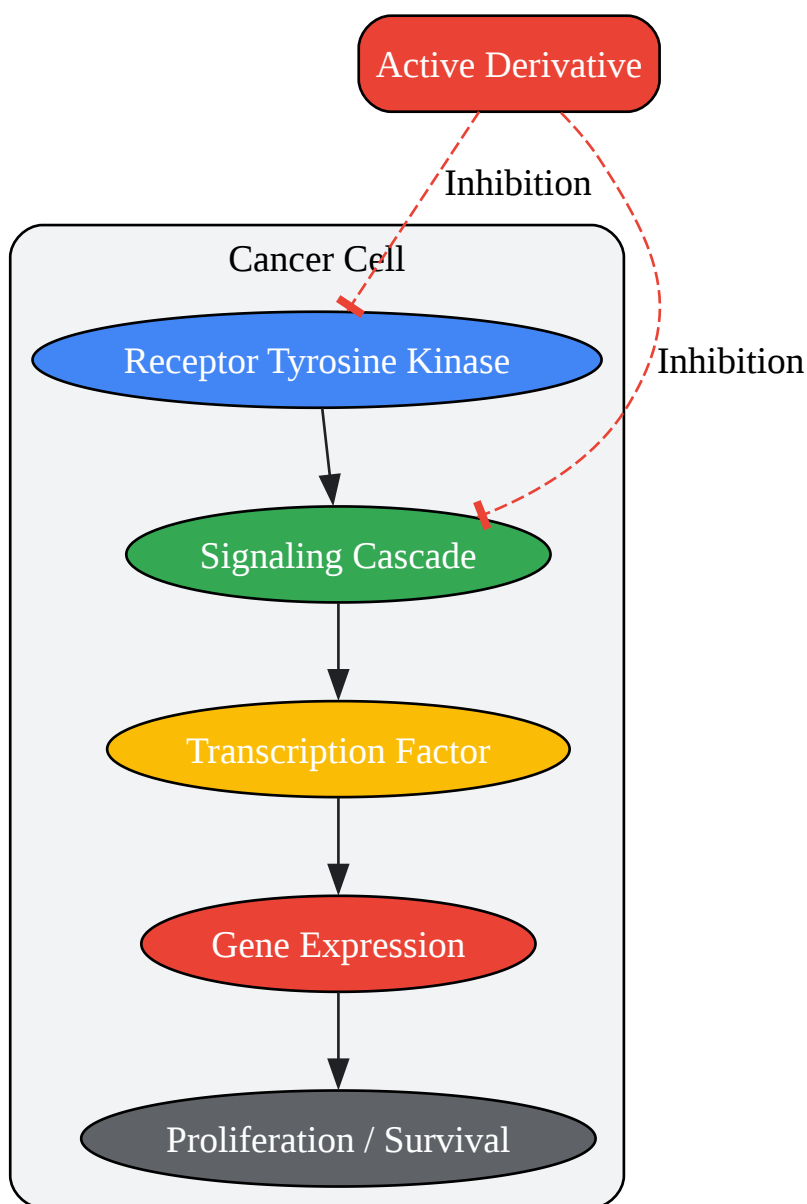
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Caption: General synthesis workflow for derivatives of **3-Bromo-4-methoxyphenylacetic acid**.



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Caption: Workflow for the biological screening of synthesized derivatives.



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Caption: Potential mechanism of action for anticancer derivatives targeting cell signaling pathways.

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